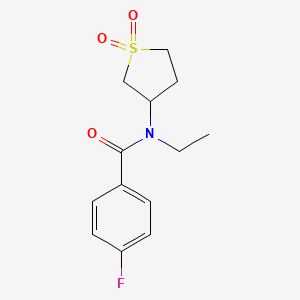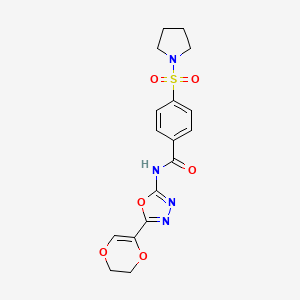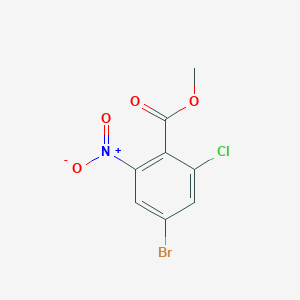
4-ブロモ-2-クロロ-6-ニトロ安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-chloro-6-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and properties.
科学的研究の応用
Methyl 4-bromo-2-chloro-6-nitrobenzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
作用機序
Target of Action
Methyl 4-bromo-2-chloro-6-nitrobenzoate is a complex organic compoundIt’s known that the nitro group in the compound can undergo various reactions, potentially interacting with a variety of biological targets .
Mode of Action
The compound contains a nitro group, which can be introduced by nitration with hno3/h2so4 . This nitro group can undergo various reactions, potentially leading to changes in the targets it interacts with .
Biochemical Pathways
The compound’s nitro group can undergo various reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (29449) and physical form (powder) suggest that it could have specific pharmacokinetic properties .
Result of Action
The compound’s nitro group can undergo various reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-2-chloro-6-nitrobenzoate can be influenced by various environmental factors. For instance, the compound’s storage temperature (room temperature) and physical form (powder) could affect its stability . Additionally, the compound’s nitro group could be affected by environmental conditions, potentially influencing its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-chloro-6-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: Introducing a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent.
Esterification: Converting the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 4-bromo-2-chloro-6-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for nitration, bromination, and chlorination steps.
Purification: steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-chloro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Aminobenzoates: From the reduction of the nitro group.
Carboxylic acids: From the hydrolysis of the ester group.
Substituted benzoates: From nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 2-bromo-6-chloro-4-nitrobenzoate
Uniqueness
Methyl 4-bromo-2-chloro-6-nitrobenzoate is unique due to the specific positions of its substituents, which influence its reactivity and applications. The combination of bromine, chlorine, and nitro groups provides distinct chemical properties compared to other similar compounds.
特性
IUPAC Name |
methyl 4-bromo-2-chloro-6-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJOJPPHOCWRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
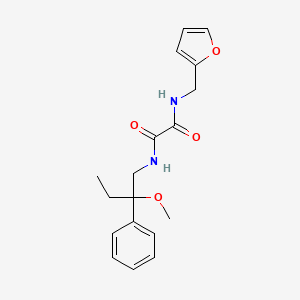
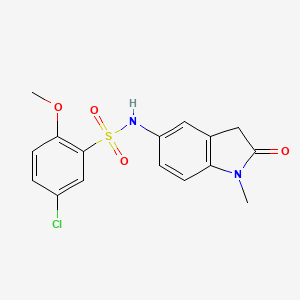
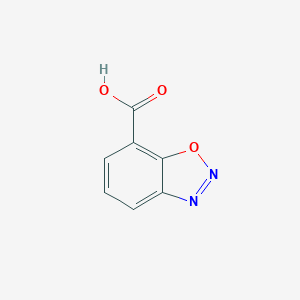
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)
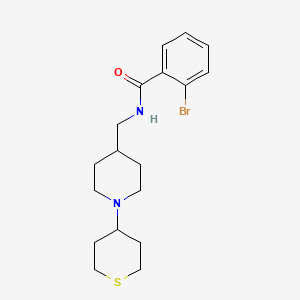
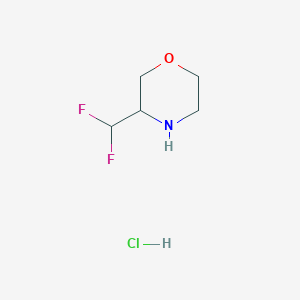
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

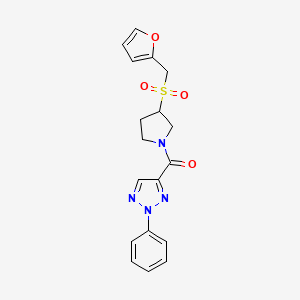
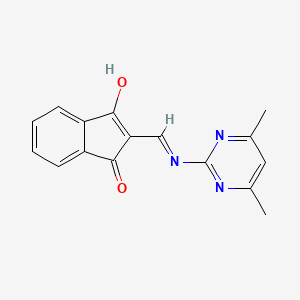
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)
![1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2445939.png)
